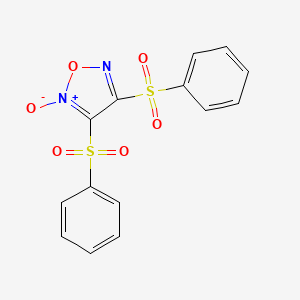

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Overview

Description

3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide, also known as BPSO, is a synthetic organic compound that has been used in a variety of scientific research applications. BPSO has been studied for its potential to act as an antioxidant and a catalyst in a variety of chemical reactions. This compound has also been studied for its potential to act as a therapeutic agent in a variety of medical conditions, such as cancer, diabetes, and neurological disorders.

Scientific Research Applications

Synthesis and Improvement

- 3,4-Bis(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide has been synthesized with an improved process, achieving higher yields than previous methods. This compound, known as a nitric oxide donor, was synthesized through etherealization of thiophenol, oxidation, and cyclization (Wang Wei, 2002).

Interaction with Biological Molecules

- Studies have explored the interaction between derivatives of this compound and bovine serum albumin (BSA). The binding of these molecules with BSA was observed, indicating potential biological relevance and applications (Shaoyang Sun, G. Xiang, Hanna Hou, Yi Liu, 2006).

Anticancer Properties

- Some derivatives of this compound have been identified as prospective anticancer agents. Their metabolism and interaction with gut microbial metabolites have been studied to understand their potential route of administration and mechanism of action (Donggeng Wang, Qing Zhu, Baohua Liu, Guangtong Chen, Yong Ling, 2014).

Applications in Organic Chemistry

- The compound has been utilized in organic synthesis, particularly in the oxidation of certain organic molecules to form derivatives like 3,4-bis(1-phenyl-3-arylpyrazolyl)-1,2,5-oxadiazole-N-oxides. This showcases its role in facilitating novel synthetic routes in chemistry (O. Prakash, K. Pannu, 2007).

Potential as Electron Transport Materials

- Oxadiazole derivatives, including those related to this compound, have been synthesized and characterized for their potential as electron transport materials. These compounds have demonstrated good thermal stability and low orbital energy levels, making them promising for use in organic optoelectronic devices (Chengbin Liu, Ping Zhao, Wei Huang, 2007).

Antioxidant Activity

- Certain derivatives of this compound have shown potential antioxidant activity. This discovery opens up avenues for their use in medical research and potential therapeutic applications (A. Padmaja, Devanaboina Pedamalakondaiah, G. Sravya, G. M. Reddy, Malaka Venkateshwarulu Jyothi Kumar, 2014).

Mechanism of Action

Mode of Action

It is known that similar compounds have been designed to release nitric oxide (no), which can have various effects on cellular processes .

Biochemical Pathways

Nitric oxide, which is released by similar compounds, is known to play a role in various biochemical pathways, including those involved in immune response, neurotransmission, and regulation of cell death .

Result of Action

Similar compounds have been shown to exhibit anti-tumor activities, which are associated with no release .

properties

IUPAC Name |

3,4-bis(benzenesulfonyl)-2-oxido-1,2,5-oxadiazol-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O6S2/c17-16-14(24(20,21)12-9-5-2-6-10-12)13(15-22-16)23(18,19)11-7-3-1-4-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIHJANRRMFJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=CC=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496704 | |

| Record name | 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66074-00-8 | |

| Record name | 3,4-Di(benzenesulfonyl)-2-oxo-1,2,5lambda~5~-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

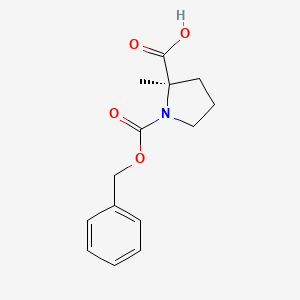

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![3-Bromo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029363.png)

![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)